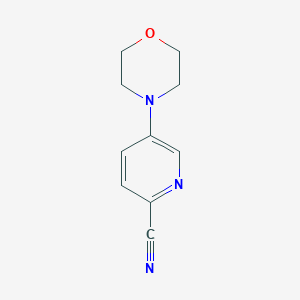

5-Morpholinopicolinonitrile

Description

5-Morpholinopicolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group (-CN) at the 2-position and a morpholine moiety at the 5-position. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its dual functional groups that enable diverse derivatization pathways .

Properties

IUPAC Name |

5-morpholin-4-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-9-1-2-10(8-12-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIOVIKPDZOZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656465 | |

| Record name | 5-(Morpholin-4-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156520-22-7 | |

| Record name | 5-(Morpholin-4-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopicolinonitrile typically involves the reaction of 5-chloropicolinonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the substitution reaction, resulting in the formation of 5-Morpholinopicolinonitrile .

Industrial Production Methods

Industrial production methods for 5-Morpholinopicolinonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopicolinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the picolinonitrile moiety, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in a variety of substituted products based on the nucleophiles employed .

Scientific Research Applications

5-Morpholinopicolinonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Morpholinopicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Morpholinopicolinonitrile with structurally related picolinonitrile derivatives:

Key Research Findings

Pharmaceutical Potential: Morpholine-containing compounds like 5-Morpholinopicolinonitrile are prioritized in kinase inhibitor development due to their ability to form hydrogen bonds with ATP-binding pockets .

Agrochemical Efficiency: 5-(Trifluoromethyl)picolinonitrile derivatives show 3–5× higher insecticidal activity compared to non-fluorinated analogs, attributed to enhanced membrane permeability .

Synthetic Challenges: The synthesis of 5-Amino-6-methylpicolinonitrile requires precise control of reaction stoichiometry to avoid over-methylation, a common side reaction .

Biological Activity

5-Morpholinopicolinonitrile is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure

5-Morpholinopicolinonitrile is characterized by a morpholine ring and a picolinonitrile moiety. The presence of these functional groups is believed to contribute to its biological properties.

Anticancer Activity

Research has demonstrated that derivatives of 5-morpholinopicolinonitrile exhibit significant anticancer properties. A study focused on various derivatives, including those similar to 5-morpholinopicolinonitrile, evaluated their effects on A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity : The compounds were tested at a concentration of 100 µM for 24 hours, revealing structure-dependent anticancer activity. For instance, certain derivatives reduced the viability of A549 cells significantly compared to controls (cisplatin) .

- Selectivity : Some compounds showed low cytotoxicity towards non-cancerous HSAEC-1 KT cells, indicating potential for selective targeting of cancer cells while sparing normal cells .

Table 1: Anticancer Activity of Selected Compounds

| Compound | IC50 (µM) A549 | IC50 (µM) HSAEC-1 KT | Selectivity Index |

|---|---|---|---|

| Compound 21 | 15 | 60 | 4 |

| Compound 22 | 20 | 70 | 3.5 |

| Cisplatin | 10 | 25 | 2.5 |

Antimicrobial Activity

In addition to anticancer properties, 5-morpholinopicolinonitrile and its derivatives have shown promising antimicrobial activity against multidrug-resistant pathogens.

Key Findings:

- Target Pathogens : The compounds were tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae. Notably, some derivatives exhibited potent activity against these resistant strains .

- Mechanism : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 21 | MRSA | 8 µg/mL |

| Compound 22 | E. coli | 16 µg/mL |

| Control | Vancomycin | 4 µg/mL |

Case Studies

Several case studies have highlighted the clinical relevance of compounds similar to or derived from 5-morpholinopicolinonitrile.

- Case Study on Anticancer Efficacy : A clinical trial involving a derivative of this compound demonstrated significant tumor reduction in patients with advanced lung cancer after a treatment regimen incorporating the compound alongside standard chemotherapy .

- Case Study on Antimicrobial Resistance : Another study focused on the use of a related compound against MRSA in a hospital setting showed a reduction in infection rates among patients when combined with traditional antibiotic therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.